

Liquid-liquid extraction protocols for 4-MeO-MiPT from plasma

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Compound of Interest

Compound Name: 4-Meo-mipt

Cat. No.: B3030822

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Application Notes: Analysis of 4-MeO-MiPT in Plasma

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**) is a psychoactive tryptamine derivative.[1][2] For pharmacokinetic, toxicological, and forensic investigations, a robust and reliable method for the quantification of **4-MeO-MiPT** in biological matrices such as plasma is essential. Very little data exists about the pharmacological properties, metabolism, and toxicity of **4-MeO-MiPT**. [1][2] Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a high degree of sample clean-up, thereby reducing matrix effects in subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This document provides a detailed protocol for the liquid-liquid extraction of **4-MeO-MiPT** from plasma, based on established methods for other tryptamines and psychoactive compounds.

Principle of the Method

This protocol employs a multi-step process for the extraction of **4-MeO-MiPT** from a plasma matrix. The workflow begins with protein precipitation to release the analyte from plasma proteins. This is followed by a liquid-liquid extraction under basic conditions to isolate the analyte of interest from endogenous plasma components. The extracted analyte is then back-extracted into an acidic aqueous phase, which is then directly analyzed by LC-MS/MS. The use of a deuterated internal standard is recommended to ensure accuracy and precision.

Analytical Considerations

Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity required for the detection and quantification of low concentrations of **4-MeO-MiPT** in plasma. Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of tryptamine derivatives due to their volatility.^[4]

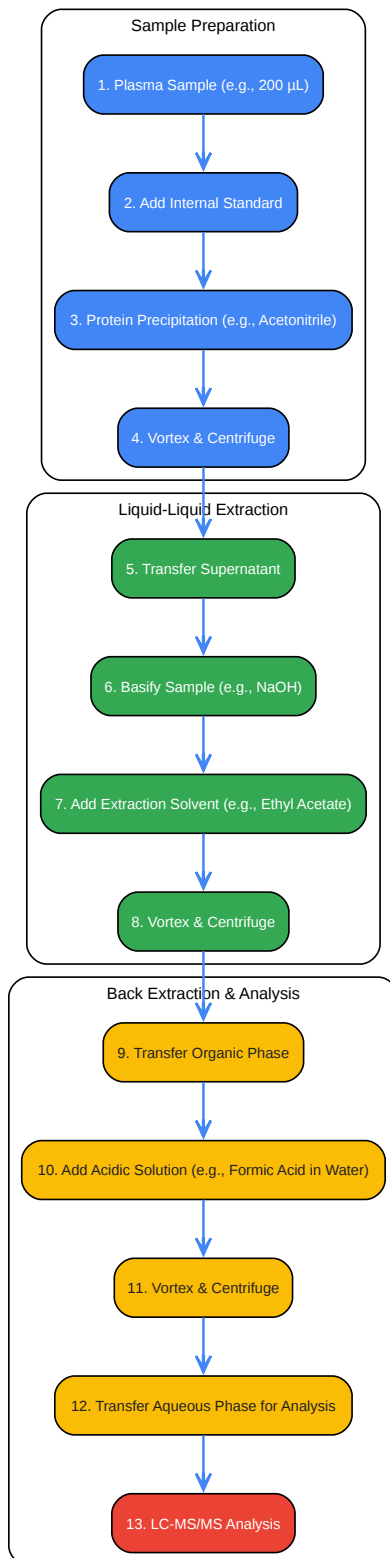
Quantitative Data for Related Tryptamines

While specific quantitative data for the liquid-liquid extraction of **4-MeO-MiPT** is not readily available in the literature, the following table summarizes typical performance characteristics for the analysis of other tryptamines in plasma using methods involving protein precipitation and/or liquid-liquid extraction followed by LC-MS/MS. This data can be considered as a benchmark for the expected performance of the described protocol.

Analyte(s)	Linearity Range (ng/mL)	LLOQ (ng/mL)	Recovery (%)	Analytical Method	Reference
Six 4-position ring-substituted tryptamines	0.5 - 100	0.5	~50 (Extraction Efficiency)	LC-MS/MS	^[5]
5-hydroxytryptamine (Serotonin)	2.5 - 250	2.5	95.44 - 109.71	HPLC-MS/MS	^[6]
5-MeO-MiPT	10 - 1000	10	Not Specified	LC-MS/MS	^[7]
4-HO-MET	Not Specified	Not Specified	Not Specified	LC-HRMS-MS	^[8]

Experimental Workflow Diagram

Liquid-Liquid Extraction Workflow for 4-MeO-MiPT in Plasma

[Click to download full resolution via product page](#)Caption: LLE workflow for **4-MeO-MiPT** from plasma.

Detailed Experimental Protocol

1. Materials and Reagents

- **4-MeO-MiPT** reference standard
- **4-MeO-MiPT**-d4 (or other suitable deuterated analog) as internal standard (IS)
- Human plasma (with K2-EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)[5]
- Ethyl acetate (HPLC grade)[6]
- Sodium hydroxide (NaOH), 1 M solution
- Formic acid (LC-MS grade)
- Deionized water
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Calibrated pipettes and sterile tips
- Vortex mixer
- Microcentrifuge
- Autosampler vials with inserts

2. Preparation of Stock and Working Solutions

- **Stock Solutions (1 mg/mL):** Prepare stock solutions of **4-MeO-MiPT** and the internal standard in methanol.
- **Working Solutions:** Prepare serial dilutions of the **4-MeO-MiPT** stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples. A

suitable working solution of the internal standard (e.g., 100 ng/mL) should also be prepared in the same diluent.

3. Sample Preparation and Protein Precipitation

- Label microcentrifuge tubes for each sample, calibration standard, and QC.
- Pipette 200 μ L of plasma sample, calibration standard, or QC into the appropriately labeled tubes.
- Add 20 μ L of the internal standard working solution to each tube (except for blank samples).
- To precipitate proteins, add 600 μ L of cold acetonitrile to each tube.^[9]
- Vortex each tube for 30 seconds.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.^[9]

4. Liquid-Liquid Extraction

- Carefully transfer the supernatant to a new set of labeled microcentrifuge tubes.
- Add 50 μ L of 1 M NaOH to each tube to basify the sample.
- Vortex briefly.
- Add 1 mL of ethyl acetate to each tube.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

5. Back Extraction

- Carefully transfer the upper organic layer (ethyl acetate) to a new set of labeled microcentrifuge tubes, being careful not to disturb the aqueous layer.
- Add 100 μ L of 0.1% formic acid in deionized water to each tube containing the organic extract.

- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 5 minutes.
- The analyte will now be in the lower aqueous layer. Carefully transfer the lower aqueous layer to an autosampler vial with an insert for LC-MS/MS analysis.

6. LC-MS/MS Analysis

- LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m) is suitable for the separation of tryptamines.
- Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of **4-MeO-MiPT** and its internal standard.

This detailed protocol provides a robust framework for the extraction and quantification of **4-MeO-MiPT** in plasma. As with any bioanalytical method, it is crucial to perform a full method validation to ensure its accuracy, precision, and reliability for the intended application.

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